L-isoascorbic acid

Overview

Description

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (vitamin C). It is a water-soluble cyclic lactone with antioxidant properties similar to those of L-ascorbic acid. This compound is commonly used in the food industry as a preservative and antioxidant to prevent oxidation and maintain the color and flavor of food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-isoascorbic acid can be synthesized through the oxidation of L-sorbose. The process involves the use of microbial oxidation with Gluconobacter oxydans, which converts L-sorbose to 2-keto-L-gulonic acid. This intermediate is then chemically converted to this compound .

Industrial Production Methods: The industrial production of this compound typically involves the bio-oxidation of D-sorbitol to 2-keto-L-gulonic acid using Ketogulonicigenium vulgare as a biocatalyst. This process eliminates the need for chemical rearrangement steps, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: L-isoascorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a reducing agent and can be oxidized to dehydro-L-isoascorbic acid .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or atmospheric oxygen.

Reduction: Dehydro-L-isoascorbic acid can be reduced back to this compound using reducing agents like dithiothreitol.

Major Products:

Scientific Research Applications

L-isoascorbic acid has a wide range of applications in scientific research:

Mechanism of Action

L-isoascorbic acid exerts its effects primarily through its antioxidant properties. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and free radicals. This helps maintain the redox balance within cells and prevents oxidative damage to cellular components . The molecular targets of this compound include various enzymes and proteins involved in redox reactions and cellular metabolism .

Comparison with Similar Compounds

L-isoascorbic acid is similar to other isomers of ascorbic acid, such as D-ascorbic acid and D-isoascorbic acid. it has unique properties that make it distinct:

D-ascorbic acid: This isomer has similar chemical properties but is less bioactive compared to L-ascorbic acid.

D-isoascorbic acid:

This compound’s unique antioxidant properties and its role as a preservative make it a valuable compound in various scientific and industrial applications.

Biological Activity

L-isoascorbic acid, also known as D-isoascorbic acid or erythorbic acid, is a stereoisomer of L-ascorbic acid (vitamin C). While it shares some structural similarities with L-ascorbic acid, its biological activities and implications in health and disease differ significantly. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on human health, and potential therapeutic applications.

Chemical Structure and Properties

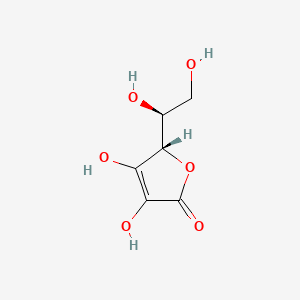

This compound is characterized by its six-carbon structure with a lactone ring similar to L-ascorbic acid. However, the configuration around the C-2 carbon differs, affecting its biological activity. Its antioxidant properties make it a useful compound in various applications, particularly in food preservation and potential therapeutic roles.

Antioxidant Activity

This compound exhibits antioxidant properties that are crucial for its biological activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems.

Comparative Antioxidative Reactivity

Research comparing the antioxidative reactivity of this compound and L-ascorbic acid reveals that both compounds exhibit similar reactivity under certain conditions. For instance, both can effectively reduce hexachloroiridate (IV) ions in redox reactions, showcasing their potential as antioxidants in biological systems .

| Compound | Antioxidant Activity | Reactivity |

|---|---|---|

| L-Ascorbic Acid | Strong antioxidant | High reactivity with free radicals |

| D-Isoascorbic Acid | Moderate antioxidant | Comparable reactivity |

Effects on Leukemic Cells

A significant study investigated the effects of this compound on human leukemic colony-forming cells (L-CFC). The results indicated that this compound could enhance the growth of L-CFC in approximately one-third of leukemic patients while suppressing growth in about one-sixth of cases. This dual effect suggests a complex interaction between this compound and cancer cell metabolism .

Cold Prevention Study

In a controlled trial involving student volunteers, participants taking D-isoascorbic acid experienced a 34% reduction in the incidence of colds compared to those taking placebo or L-ascorbic acid. This finding indicates that D-isoascorbic acid may have beneficial effects on immune function, potentially reducing the frequency of respiratory infections .

The mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed to modulate various biochemical pathways involved in oxidative stress response and immune function.

- Redox Modulation : The ability of this compound to act as an electron donor plays a crucial role in its antioxidative properties.

- Cell Signaling : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by increasing intracellular reactive oxygen species (ROS) levels .

- Food Industry Applications : Due to its antioxidant properties, it is used as a preservative in food products, helping to maintain freshness and prevent spoilage.

Properties

IUPAC Name |

(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-VHUNDSFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1C(=C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26094-91-7 | |

| Record name | (5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.